molecular formula C10H17N3O B15239257 2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B15239257
M. Wt: 195.26 g/mol
InChI Key: LCEXVLQHNNQUJF-UHFFFAOYSA-N
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Description

2-{3-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an ethyl group at position 3 and a hydroxethyl (-CH₂CH₂OH) moiety at position 4. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the ethyl substituent.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(3-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C10H17N3O/c1-2-9-6-12-13-7-8(3-4-14)5-11-10(9)13/h6,8,11,14H,2-5,7H2,1H3

InChI Key

LCEXVLQHNNQUJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2NCC(CN2N=C1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Properties/Activities Reference
2-{3-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (Target) 3-Ethyl, 6-hydroxethyl 195.24 (estimated) Moderate polarity, potential CNS permeability due to ethyl group; hydroxyl enhances solubility. N/A
2-{3-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol 3-Methyl, 6-hydroxethyl 181.23 Reduced lipophilicity vs. ethyl analog; lower steric hindrance.
6-Ethyl-1-(2-hydroxy-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 6-Ethyl, 1-(2-hydroxy-2-phenylethyl) ~330 (estimated) Anti-inflammatory activity; phenyl group enhances aromatic interactions in binding.
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-... Thiazolidinone and chlorophenyl substituents ~400 (estimated) Anti-inflammatory and ulcerogenic profiles; electron-withdrawing Cl affects reactivity.
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Diarylpyrazole and thioxothiazolidinone moieties ~350–450 Broad-spectrum biological activity; thioxo group enhances metabolic stability.
Key Observations:
  • Lipophilicity: The ethyl substituent in the target compound increases lipophilicity compared to its methyl analog (181.23 g/mol vs.
  • Bioactivity: Analogs with aryl or heterocyclic extensions (e.g., thiazolidinone in , diarylpyrazole in ) exhibit enhanced anti-inflammatory or antimicrobial activities, suggesting that bulkier substituents may optimize target engagement.
  • Synthetic Flexibility : Ultrasonic-assisted synthesis (e.g., pyrazolo[1,5-a]pyrimidin-7-ones in ) demonstrates the adaptability of reaction conditions for diverse substitution patterns.

Physicochemical and Structural Insights

  • Solubility: The hydroxethyl group in the target compound enhances aqueous solubility compared to non-polar analogs (e.g., 3-trifluoromethyl derivatives in ).
  • Steric Effects: Bulkier substituents (e.g., 4-phenoxyphenyl in ) may hinder rotational freedom, affecting binding kinetics.

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